4-Ethyl-1,2-dimethylbenzene

Description

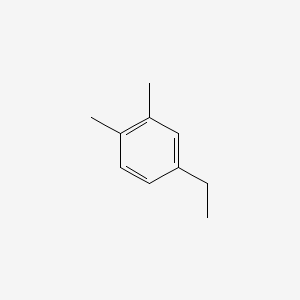

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYFICWQNHBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061317 | |

| Record name | 1,2-Dimethyl-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-80-5 | |

| Record name | 1,2-Dimethyl-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-4-ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-ethyl-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYL-4-ETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21X4T3N1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Ethyl 1,2 Dimethylbenzene

Established Laboratory Synthesis Pathways

Friedel-Crafts Alkylation Approaches for Substituted Aromatics

The Friedel-Crafts alkylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a fundamental method for attaching alkyl substituents to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction is pivotal in the synthesis of alkylbenzenes. mt.com

The synthesis of 4-Ethyl-1,2-dimethylbenzene can be achieved through the Friedel-Crafts alkylation of o-xylene (B151617) using a suitable ethylating agent. plymouth.ac.uk Common ethylating agents include ethyl halides (e.g., ethyl chloride, ethyl bromide) or ethylene (B1197577). mt.com The reaction is typically catalyzed by a Lewis acid, which enhances the electrophilicity of the ethylating agent. plymouth.ac.uk

In a typical laboratory procedure, o-xylene is reacted with an ethyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.complymouth.ac.uk The reaction of benzene (B151609) with ethylene to produce ethylbenzene (B125841) is a classic industrial example of this type of alkylation. mt.com

A study on the benzylation of o-xylene using benzyl (B1604629) chloride over V₂O₅/ZrO₂ catalysts demonstrated that such systems can be highly effective and selective for monoalkylation. christuniversity.inproquest.comresearchgate.net While this study used a benzylating agent, the principles are directly applicable to ethylation. The catalytic activity and product selectivity were found to be sensitive to reaction parameters and the Lewis acidity of the catalyst system. christuniversity.inresearchgate.net

Interactive Table: Reaction Parameters for Friedel-Crafts Alkylation

| Parameter | Typical Conditions | Effect on Reaction |

| Ethylating Agent | Ethyl chloride, Ethyl bromide, Ethylene | Source of the ethyl group to be added to the aromatic ring. |

| Catalyst | AlCl₃, FeCl₃, V₂O₅/ZrO₂ | Increases the electrophilicity of the ethylating agent. mt.comchristuniversity.in |

| Solvent | Dichloromethane, Nitrobenzene | Provides a medium for the reaction to occur. |

| Temperature | Varies, often elevated | Influences reaction rate and can affect product distribution. |

The mechanism of Friedel-Crafts alkylation involves several key steps. mt.combyjus.com

Formation of the Electrophile: The Lewis acid catalyst reacts with the ethyl halide to form a more potent electrophile. In the case of a primary alkyl halide like ethyl chloride, this is typically a carbocation-like complex with the Lewis acid, rather than a free carbocation. mt.combyjus.comadichemistry.com

Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the electrophilic ethylating agent. mt.combyjus.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. mt.com The two methyl groups on o-xylene are ortho- and para-directing and activating, meaning they direct the incoming electrophile to the positions ortho and para to themselves. In the case of o-xylene, the positions open for substitution are 3, 4, 5, and 6. Due to steric hindrance from the adjacent methyl groups, the incoming ethyl group will preferentially add to the less hindered positions, with the para-position (position 4) being a likely site of substitution.

Deprotonation: A weak base, such as the AlCl₄⁻ formed in the initial step, removes a proton from the carbon atom that bears the new ethyl group. wikipedia.orgmt.com This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. mt.combyjus.com

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The initial product, this compound, is more nucleophilic than the starting material, o-xylene, making it susceptible to further alkylation. plymouth.ac.uk Careful control of reaction conditions, such as using an excess of the aromatic substrate, can help to minimize this side reaction.

The choice of Lewis acid catalyst and the reaction conditions play a crucial role in the outcome of the Friedel-Crafts alkylation. christuniversity.inresearchgate.net

Catalyst Activity: Strong Lewis acids like AlCl₃ are highly active but can sometimes lead to side reactions such as isomerization or polymerization. plymouth.ac.ukchristuniversity.in Milder Lewis acids may offer better selectivity for the desired mono-alkylated product. researchgate.net For instance, a study using V₂O₅/ZrO₂ as a catalyst for the benzylation of o-xylene found that the reaction was clean and produced the desired monoalkylated product in high yield. christuniversity.inresearchgate.net

Reaction Temperature: Higher reaction temperatures generally increase the reaction rate but can also promote side reactions like dealkylation and transalkylation. plymouth.ac.uk Finding the optimal temperature is key to maximizing the yield of the desired product.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity.

Interactive Table: Comparison of Lewis Acid Catalysts

| Lewis Acid | Activity | Selectivity | Notes |

| AlCl₃ | High | Can be low due to side reactions | A traditional and widely used catalyst. christuniversity.in |

| FeCl₃ | Moderate to High | Generally good | Another common Lewis acid catalyst. plymouth.ac.uk |

| V₂O₅/ZrO₂ | Effective | High for monoalkylation | A solid acid catalyst that can be more environmentally friendly. christuniversity.inresearchgate.net |

| Zeolites | Variable | Shape-selective | Can provide high selectivity for specific isomers. acs.org |

Mechanistic Insights into Electrophilic Aromatic Substitution for Alkylation

Transition Metal-Catalyzed Coupling Reactions for Alkylbenzene Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to classical methods like Friedel-Crafts alkylation for the formation of carbon-carbon bonds. acs.org These reactions often offer higher selectivity and functional group tolerance. mdpi.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. mdpi.comlibretexts.org This reaction is a versatile method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. researchgate.net

To synthesize this compound via a Suzuki-Miyaura coupling, a possible route would involve the coupling of a di-substituted benzene derivative with an appropriate organoboron reagent or organic halide. For instance, one could envision the coupling of 4-bromo-1,2-dimethylbenzene with an ethylboronic acid derivative, or the coupling of 1,2-dimethyl-4-boronic acid with an ethyl halide.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 4-bromo-1,2-dimethylbenzene) to form a palladium(II) intermediate. rsc.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. This step typically requires a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product (this compound) and regenerating the palladium(0) catalyst. libretexts.org

The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the Suzuki-Miyaura coupling. nih.gov The development of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates like aryl chlorides. rsc.org

Interactive Table: Key Components of Suzuki-Miyaura Coupling

| Component | Example | Role in the Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | The active catalytic species that facilitates the coupling. mdpi.com |

| Ligand | PPh₃, XPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. rsc.org |

| Organoboron Reagent | Ethylboronic acid | Source of the ethyl group. researchgate.net |

| Organic Halide | 4-Bromo-1,2-dimethylbenzene | The other coupling partner. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. rsc.org |

| Solvent | Toluene (B28343), Dioxane, DMF | Provides the reaction medium. mdpi.com |

Heck Reaction Applications

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides a versatile method for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. researchgate.net In the context of synthesizing precursors to this compound, the Heck reaction can be employed to introduce a vinyl group onto a dimethylbenzene scaffold. For instance, 4-bromo-o-xylene (B1216868) can be reacted with ethylene under palladium catalysis to form 4-vinyl-1,2-dimethylbenzene. Subsequent reduction of the vinyl group would yield the target molecule, this compound.

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a classic and effective method for forming carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile. organic-chemistry.org This approach is particularly useful for the synthesis of this compound by coupling a suitable Grignard reagent with a halogenated xylene precursor.

A key component in one potential Grignard-based synthesis is vinylmagnesium bromide. This reagent is prepared by reacting vinyl bromide with magnesium metal. numberanalytics.combethunecollege.ac.in Tetrahydrofuran (THF) is the preferred solvent for this reaction as it is more effective than diethyl ether for preparing vinyl Grignard reagents. bethunecollege.ac.inadichemistry.comgoogle.com The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents readily react with water. bethunecollege.ac.in The process can be initiated by a small amount of an activator like methyl iodide if the reaction does not start spontaneously. orgsyn.org

Table 1: Preparation of Vinylmagnesium Bromide

| Reactants | Solvent | Key Conditions |

|---|

Once the Grignard reagent is prepared, it can be coupled with a halogenated xylene, such as 4-bromo-o-xylene, in what is known as a Kumada coupling reaction. organic-chemistry.org This nickel- or palladium-catalyzed reaction is an economical method for creating unsymmetrical biaryls and other coupled products. organic-chemistry.org The reaction of ethylmagnesium bromide with a dihaloxylene or the reaction of a xylene-derived Grignard reagent with an ethyl halide represents a direct route to this compound. For example, reacting (3,4-dimethylphenyl)magnesium bromide with ethyl bromide would yield the desired product.

Alternatively, coupling vinylmagnesium bromide with 4-bromo-o-xylene would produce 4-vinyl-1,2-dimethylbenzene, which can then be reduced to this compound. This two-step approach, while less direct, can be advantageous depending on the availability and reactivity of the starting materials. The choice of catalyst (typically a nickel or palladium complex) is critical for achieving high yields and minimizing side reactions. organic-chemistry.org

Table 2: Grignard Coupling for this compound Synthesis (Illustrative)

| Grignard Reagent | Halogenated Precursor | Catalyst (Example) | Product |

|---|---|---|---|

| Ethylmagnesium bromide | 1-Bromo-2,3-dimethylbenzene | NiCl2 or Pd(PPh3)4 | 3-Ethyl-1,2-dimethylbenzene |

| (3,4-Dimethylphenyl)magnesium bromide | Ethyl bromide | NiCl2 or Pd(PPh3)4 | This compound |

Preparation of Vinylmagnesium Bromide

Industrial Scale Production Techniques

The industrial production of aromatic compounds like this compound often relies on catalytic processes that are scalable, cost-effective, and highly selective.

While not a direct synthesis of this compound itself, catalytic dehydrogenation is a crucial industrial process for converting ethyl-substituted benzenes into vinyl-substituted benzenes, which are valuable monomers. rug.nluni-due.de For instance, the dehydrogenation of ethylbenzene to produce styrene (B11656) is one of the most significant industrial chemical processes. rug.nl This process is typically carried out at high temperatures (580-630 °C) over a potassium-promoted iron oxide catalyst. rug.nluni-due.de

A related process, oxidative dehydrogenation (ODH), is an exothermic reaction that can be operated at lower temperatures and is not limited by thermodynamic equilibrium, allowing for higher conversion rates. rug.nluni-due.de This method involves co-feeding oxygen with the ethyl-substituted benzene. rug.nl While primarily used for styrene production, the principles of catalytic dehydrogenation could be applied to a feedstock of 1,2-dimethyl-4-ethylcyclohexane to produce this compound, although this is not a common industrial route. More relevantly, understanding dehydrogenation is key as it represents a potential side reaction or a subsequent processing step in related syntheses.

Table 3: Comparison of Dehydrogenation Processes

| Process | Catalyst Example | Temperature Range | Key Features |

|---|---|---|---|

| Direct Dehydrogenation | Potassium-promoted iron oxide | 580-630 °C | Endothermic, equilibrium-limited rug.nl |

On an industrial scale, achieving high selectivity and yield is paramount to ensure economic viability. For the synthesis of this compound, this would likely involve the alkylation of o-xylene with an ethylating agent like ethanol (B145695) or ethylene over a solid acid catalyst, such as a ZSM-5 zeolite. scispace.com

Several factors must be carefully controlled to maximize the desired product and minimize the formation of isomers (e.g., 3-ethyl-1,2-dimethylbenzene) and poly-alkylated byproducts.

Catalyst Selection and Modification: The choice of catalyst is critical. Zeolites like HZSM-5 are often used due to their shape-selective properties, which can favor the formation of the para-substituted product (this compound) over other isomers. scispace.com Modifying these catalysts with elements like magnesium or phosphorus can further enhance para-selectivity. scispace.com

Reaction Conditions: Temperature, pressure, and the molar ratio of reactants (e.g., o-xylene to ethanol) must be optimized. For instance, in the alkylation of ethylbenzene with ethanol, both the conversion of ethylbenzene and the selectivity towards the para-isomer are highly dependent on these parameters. scispace.com

Feedstock Purity: The purity of the o-xylene and the ethylating agent is important to prevent catalyst deactivation and the formation of unwanted byproducts.

By carefully managing these variables, industrial processes can be tailored to produce this compound with high selectivity and yield, making it a commercially viable chemical intermediate.

Catalytic Dehydrogenation of Ethyl-Substituted Benzenes

Green Chemistry Principles in this compound Synthesis

The synthesis of alkylbenzenes, including this compound, has traditionally relied on Friedel-Crafts alkylation using homogeneous acid catalysts such as aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF). researchgate.nettandfonline.com These conventional methods, however, are associated with significant environmental and operational challenges, including catalyst corrosivity, toxicity, difficulty in separation from the product stream, and the generation of substantial acidic waste. researchgate.netrsc.orgmdpi.comnih.gov In response, the principles of green chemistry are being increasingly applied to develop more sustainable and efficient synthetic routes. echem-eg.comsemanticscholar.org

Exploration of Environmentally Benign Catalytic Systems

A primary focus of green synthesis is the replacement of hazardous homogeneous catalysts with solid acid catalysts. rsc.org These heterogeneous catalysts offer numerous advantages, including easier separation from the reaction mixture, reduced corrosion, potential for regeneration and reuse, and minimized environmental pollution. researchgate.netresearchgate.net

Zeolites, particularly large-pore variants like H-Beta, H-Mordenite, and MCM-22, have been extensively studied for benzene alkylation. researchgate.netrsc.orgresearchgate.net Their shape-selective properties can enhance the yield of desired isomers and their solid nature simplifies handling and reduces environmental hazards. researchgate.netresearchgate.net For instance, Hβ-zeolite has been shown to be effective in the alkylation of benzene with long-chain olefins, offering high selectivity and the ability to be regenerated. researchgate.net Other solid acid catalysts investigated include sulfated zirconia, niobic acid, and various clays, which also serve as eco-friendly alternatives to traditional Lewis acids. tandfonline.comrsc.orgnih.gov

Ionic liquids (ILs) have also emerged as promising "green" catalysts and solvents for Friedel-Crafts reactions. mdpi.comnumberanalytics.combombaytechnologist.in Their negligible vapor pressure, high thermal stability, and tunable acidity make them attractive alternatives to volatile organic solvents and corrosive acids. mdpi.combombaytechnologist.in For example, chloroaluminate ILs have demonstrated high catalytic activity in Friedel-Crafts alkylations. mdpi.com

| Catalyst Type | Examples | Advantages | Challenges | References |

|---|---|---|---|---|

| Traditional Homogeneous | AlCl₃, HF | High activity | Corrosive, toxic, waste generation, difficult to separate | researchgate.nettandfonline.commdpi.com |

| Heterogeneous (Solid Acids) | Zeolites (H-Beta, ZSM-5), Sulfated Zirconia, Niobic Acid | Reusable, non-corrosive, easy separation, environmentally safer | Potential for deactivation by coking, mass transfer limitations | researchgate.nettandfonline.comrsc.orgresearchgate.net |

| Ionic Liquids (ILs) | Imidazolium-based ILs, Chloroaluminate ILs | Dual catalyst-solvent role, low volatility, high thermal stability, tunable acidity | Cost, potential toxicity of some ILs, purification challenges | mdpi.comnumberanalytics.com |

| Deep Eutectic Solvents (DES) | Choline (B1196258) Chloride/Zinc Chloride | Low cost, biodegradable, easy to prepare, dual function as catalyst and solvent | Can be moisture-sensitive, limited to certain reaction types | rsc.org |

Utilization of Sustainable Solvents and Solvent-Free Methodologies

The reduction or elimination of volatile organic solvents (VOCs) is a cornerstone of green chemistry. mlsu.ac.in This has led to the exploration of solvent-free reaction conditions and the use of sustainable solvent alternatives.

Solvent-free, or neat, reactions offer significant benefits, including reduced waste, lower costs, simplified work-up procedures, and often, enhanced reaction rates. researchgate.net For example, Friedel-Crafts benzylation has been successfully performed under solvent-free conditions using a recyclable solid acid catalyst. Similarly, the synthesis of various organic compounds has been achieved with high efficiency under solvent-free microwave-assisted conditions. researchgate.netmdpi.comresearchgate.net

When a solvent is necessary, the focus shifts to environmentally benign options. Water is an ideal green solvent due to its non-toxicity, availability, and safety, and has been used effectively in some ultrasonic-assisted syntheses. mdpi.com Ionic liquids and deep eutectic solvents (DES) are also prominent green solvent alternatives. mdpi.comrsc.org A deep eutectic solvent formed from choline chloride and zinc chloride, for example, can function as both the solvent and the catalyst in Friedel-Crafts acylation, simplifying the process and reducing environmental impact. rsc.org

Microwave-Assisted and Ultrasonic Approaches in Alkylbenzene Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance the efficiency and sustainability of chemical syntheses. mdpi.comsemanticscholar.org These techniques often lead to dramatically reduced reaction times, increased product yields, and improved energy efficiency compared to conventional heating methods. semanticscholar.orgrasayanjournal.co.in

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating. semanticscholar.org This can accelerate reaction rates and enable reactions to be carried out under milder conditions, often without a solvent. researchgate.netrasayanjournal.co.in Microwave irradiation has been successfully applied to a wide range of organic reactions, including the synthesis of coumarins and quinoxalines, demonstrating its potential for broader application in alkylbenzene synthesis. researchgate.netmdpi.comrasayanjournal.co.in

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. researchgate.netnih.gov This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net Ultrasound has been used for the synthesis of various compounds and for the degradation of pollutants like linear alkylbenzene sulfonates, highlighting its utility as a green chemical processing tool. mdpi.comresearchgate.netnih.govusda.gov

Atom Economy and Waste Minimization Strategies

A core principle of green chemistry is designing syntheses that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. mlsu.ac.inscranton.edukccollege.ac.in Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. scranton.edukccollege.ac.in

In the context of this compound synthesis via Friedel-Crafts alkylation, the reaction of o-xylene with an ethylating agent like ethylene would theoretically have 100% atom economy, as all atoms from the reactants are incorporated into the desired product. In contrast, substitution reactions that generate by-products have lower atom economy. scranton.edu

Waste minimization extends beyond atom economy to include the entire production process. echem-eg.com This involves optimizing reaction conditions to reduce the formation of by-products, such as polyalkylated species. nih.gov One strategy is to use a high molar ratio of the aromatic substrate (benzene or o-xylene) to the alkylating agent (olefin), which minimizes the formation of heavy alkylates. nih.gov Furthermore, developing processes that utilize renewable or waste feedstocks is a key area of research. For instance, there is growing interest in producing alkylbenzenes from feedstocks derived from waste plastics, which addresses both waste management and sustainable production goals. google.comgoogle.com

| Reaction Type | General Scheme | Atom Economy | Example | References |

|---|---|---|---|---|

| Addition | A + B → C | 100% | Alkylation of o-xylene with ethylene | scranton.edukccollege.ac.in |

| Substitution | A-B + C → A-C + B | <100% | Alkylation using an ethyl halide (generates HX byproduct) | scranton.edukccollege.ac.in |

| Elimination | A → B + C | <100% | Dehydrogenation of an alkyl chain (generates H₂ byproduct) | mlsu.ac.inkccollege.ac.in |

Derivatization Strategies for this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its derivatization involves introducing various functional groups onto the aromatic ring or the alkyl substituents, which can then be used for further synthetic transformations. numberanalytics.comontosight.ai

Introduction of Functional Groups for Further Synthetic Transformations

The chemical reactivity of this compound is dictated by the activating, ortho-, para-directing nature of its two methyl groups and one ethyl group. This allows for several key functionalization reactions:

Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to electrophilic attack.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the ring, primarily at the positions ortho or para to the activating alkyl groups. The nitration of ethylbenzene, for example, yields a mixture of 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene (B91404). google.com This nitro group can be subsequently reduced to an amino group (-NH₂), a key functional handle for the synthesis of dyes and pharmaceuticals.

Halogenation: The introduction of a halogen (e.g., -Cl, -Br) can be achieved using catalysts. For instance, the selective chlorination of o-xylene has been demonstrated using an HCl-H₂O₂ system, yielding 4-chloro-1,2-dimethyl-benzene with high selectivity. researchgate.net The resulting aryl halides are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. acs.org

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H) on the ring.

Side-Chain Oxidation: The alkyl groups can be oxidized to introduce oxygen-containing functionalities.

Vigorous oxidation, for example with potassium permanganate (B83412), can convert the ethyl and methyl groups to carboxylic acid groups (-COOH). The selective oxidation of alkylbenzenes to the corresponding benzoic acids has been achieved using catalysts like manganese tungstate (B81510) or supported vanadium species. rsc.org These carboxylic acids are important synthetic intermediates.

Side-Chain Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), halogenation can occur at the benzylic position of the ethyl group, yielding a haloalkyl derivative.

Dehydrogenation: The ethyl group can be catalytically dehydrogenated to an ethenyl (vinyl) group, creating 4-ethenyl-1,2-dimethylbenzene. This introduces a reactive double bond that can participate in polymerization and addition reactions.

| Reaction | Reagents/Conditions | Functional Group Introduced | Potential for Further Transformation | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Reduction to amine (-NH₂) for dyes, amides | google.com |

| Halogenation (Ring) | Cl₂, Lewis Acid or HCl/H₂O₂ | Halogen (-Cl, -Br) | Cross-coupling reactions, Grignard reagents | researchgate.net |

| Oxidation (Side-Chain) | KMnO₄ or other strong oxidants | Carboxylic Acid (-COOH) | Esterification, amidation, acid chloride formation | rsc.org |

| Dehydrogenation (Side-Chain) | Pt/Al₂O₃ catalyst, heat | Ethenyl (-CH=CH₂) | Polymerization, addition reactions |

Applications in the Synthesis of Complex Organic Molecules

This compound, an aromatic hydrocarbon, serves as a foundational scaffold in organic synthesis. While it is a relatively simple molecule, its specific substitution pattern and inherent reactivity allow for its transformation into more highly functionalized intermediates. These intermediates can then be employed as building blocks in the construction of more complex molecular architectures, including those found in pharmaceuticals and specialty chemicals. Current time information in Bangalore, IN.ontosight.ai The utility of this compound in this context is primarily realized through strategic functionalization of either the aromatic ring or its alkyl substituents.

The primary pathways for elaborating the structure of this compound involve electrophilic aromatic substitution, oxidation of the alkyl side chains, and dehydrogenation of the ethyl group. These initial transformations install reactive functional groups, or "handles," that are essential for subsequent bond-forming reactions required in multi-step synthesis.

Key Functionalization Reactions

The conversion of this compound into a versatile synthetic intermediate is dependent on well-established organic reactions. For instance, Friedel-Crafts acylation can introduce a ketone group onto the aromatic ring. This reaction, typically using an acyl chloride and a Lewis acid catalyst like aluminum chloride, would yield an acetophenone (B1666503) derivative. ontosight.ai Such ketones are valuable precursors for a wide array of transformations. Similarly, oxidation of the ethyl or methyl groups can furnish aldehydes, carboxylic acids, or alcohols, each providing a different avenue for synthetic diversification.

Another significant transformation is the catalytic dehydrogenation of the ethyl group to a vinyl group. This process converts this compound into 4-ethenyl-1,2-dimethylbenzene (also known as 3,4-dimethylstyrene). smolecule.com The resulting vinyl functionality is a key reactive site, capable of participating in polymerization, as well as various addition and cross-coupling reactions, thereby significantly expanding its utility as a building block. smolecule.com

The table below summarizes key functionalization reactions that transform this compound into more valuable synthetic precursors.

| Reaction Type | Typical Reagents/Catalysts | Potential Product | Significance in Complex Synthesis |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) | Isomeric Ethyl-dimethylacetophenones | Introduces a ketone group, which is a versatile handle for C-C bond formation (e.g., aldol (B89426), Grignard reactions) or conversion to other functional groups. |

| Dehydrogenation | Platinum/Alumina (Pt/Al₂O₃) catalyst, Heat | 4-Ethenyl-1,2-dimethylbenzene | Creates a reactive vinyl group suitable for polymerization, Diels-Alder reactions, and palladium-catalyzed cross-coupling. smolecule.com |

| Benzylic Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Ethyl-dimethylbenzoic acid isomers or Dimethyl-ethylbenzoic acid isomers | Forms a carboxylic acid group, enabling the synthesis of amides, esters, and other acid derivatives. |

| Formylation (e.g., Vilsmeier-Haack) | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Isomeric Ethyl-dimethylbenzaldehydes | Introduces an aldehyde group, a key precursor for reductive amination, Wittig reactions, and the synthesis of heterocycles like Schiff bases. |

Derived Precursors for Advanced Synthesis

Through the functionalization reactions outlined above, this compound can be converted into a variety of derivatives. These derivatives possess the necessary reactivity to be incorporated into larger, more intricate molecules. For example, an aldehyde derivative such as 4,5-dimethyl-2-ethylbenzaldehyde could be condensed with an amine to form a Schiff base, a common intermediate in the synthesis of heterocyclic compounds. The synthesis of a Schiff base from 5-hydroxy-2-methylbenzaldehyde (B1195015) and an aminopyrazole derivative illustrates a similar well-established transformation. iucr.org

The table below details some of the potential precursors that can be synthesized from this compound and their applications.

| Potential Derived Precursor | Molecular Formula | Potential Application in Complex Synthesis |

|---|---|---|

| 4-Ethenyl-1,2-dimethylbenzene | C₁₀H₁₂ | Serves as a monomer for specialty polymers and as a diene or dienophile in cycloaddition reactions for constructing polycyclic systems. smolecule.com |

| 4,5-Dimethyl-2-ethylbenzaldehyde | C₁₁H₁₄O | A building block for constructing complex molecules such as Schiff bases, chalcones, and various heterocyclic ring systems. |

| 1-(2-Ethyl-4,5-dimethylphenyl)ethanone | C₁₂H₁₆O | A ketone intermediate for building carbon skeletons via aldol condensations, Grignard reactions, or Baeyer-Villiger oxidation to form esters. |

| 2-Ethyl-4,5-dimethylbenzoic acid | C₁₁H₁₄O₂ | Enables amide bond formation for peptide synthesis or the construction of bioactive amides and esters. |

Reaction Mechanisms and Pathways of 4 Ethyl 1,2 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions

The presence of two methyl groups and one ethyl group on the benzene (B151609) ring makes 4-Ethyl-1,2-dimethylbenzene highly reactive towards electrophilic aromatic substitution. These alkyl groups are electron-donating, thereby activating the ring for attack by electrophiles.

Nitration of aromatic compounds involves the introduction of a nitro group (NO₂) onto the aromatic ring. For this compound, nitration is expected to yield a mixture of isomers. The directing influence of the alkyl groups favors substitution at the positions ortho and para to them. In the case of 1,2-dimethylbenzene (o-xylene), nitration typically yields two main products: 4-nitro-1,2-dimethylbenzene and 3-nitro-1,2-dimethylbenzene. doubtnut.com The presence of an ethyl group at the 4-position of 1,2-dimethylbenzene further influences the regioselectivity. The ethyl group, also being an ortho-, para-director, will activate positions 2, 3, 5, and 6. However, considering the positions of the methyl groups, the most likely positions for nitration are 5 and 6. For instance, the nitration of 4-tert-butyl-o-xylene (B1293698) can lead to the formation of 4-tert-butyl-1,2-dimethyl-6-nitrobenzene under acidic conditions. researchgate.net

Sulfonation, the introduction of a sulfonic acid group (SO₃H), follows similar principles of electrophilic aromatic substitution. The reaction is typically carried out using sulfuric acid. smolecule.com Like nitration, the positions of substitution are governed by the activating and directing effects of the alkyl groups present on the benzene ring. smolecule.com

Halogenation of this compound involves the substitution of a hydrogen atom with a halogen, such as bromine or chlorine. smolecule.com These reactions typically require a Lewis acid catalyst to polarize the halogen molecule, making it a better electrophile. lkouniv.ac.in

The bromination of 1,2-dimethylbenzene (o-xylene) has been shown to produce 4-bromo-1,2-dimethylbenzene with a high yield of 86%. google.com This suggests that the position para to one of the methyl groups and ortho to the other is highly favored. For this compound, the incoming halogen would be directed to the available positions on the ring, with steric hindrance and electronic effects determining the final product distribution. For example, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) can result in several products, including the bromination of the methyl group under radical conditions. researchgate.net

A study on the bromination of various aromatic substrates showed that alkylated benzenes are highly reactive. google.com For instance, the bromination of ethylbenzene (B125841) can be achieved by mixing thallic acetate (B1210297) and bromine in carbon tetrachloride at 0°C. google.com

Table 1: Products of Bromination of Various Aromatic Substrates

| Substrate | Product | Yield (%) |

|---|---|---|

| N,N-dimethylaniline | 4-bromo-N,N-dimethylaniline | 75 |

| N-methylaniline | 4-bromo-N-methylaniline | 60 |

| Thioanisole | 4-bromothioanisole | 73 |

| Benzene | Bromobenzene | - |

| Acetanilide | 4-bromoacetanilide | - |

| Biphenyl | 4-bromobiphenyl | 93 |

| 2-nitrobiphenyl | 4-bromo-2-nitrobiphenyl | 70 |

| 1,2-dimethoxybenzene | 4-bromo-1,2-dimethoxybenzene | 86 |

| 1,3-dimethoxybenzene | 4-bromo-l,3-dimethoxybenzene | 87 |

| 1,2-dimethylbenzene | 4-bromo-1,2-dimethylbenzene | 86 |

Source: Google Patents google.com

The regioselectivity of electrophilic aromatic substitution is determined by the electronic and steric effects of the substituents on the aromatic ring. acs.org Alkyl groups, such as methyl and ethyl, are electron-donating through an inductive effect and hyperconjugation, which activates the ortho and para positions for electrophilic attack. ucsb.edu

In this compound, the two methyl groups at positions 1 and 2, and the ethyl group at position 4, all direct incoming electrophiles to the remaining unsubstituted positions (3, 5, and 6). The directing effects are additive. The positions ortho and para to the alkyl groups are activated. Position 5 is para to the methyl group at C2 and ortho to the ethyl group at C4. Position 6 is ortho to the methyl group at C1. Position 3 is ortho to both the methyl group at C2 and the ethyl group at C4.

Steric hindrance plays a crucial role in determining the final product distribution. rsc.org Attack at a position flanked by two substituents is generally disfavored. In this compound, position 3 is sterically hindered by the adjacent methyl and ethyl groups. Therefore, substitution is more likely to occur at positions 5 and 6. The relative bulkiness of the substituents also influences reactivity, with larger groups exerting a greater steric effect. rsc.org Studies on the thianthrenation of toluene (B28343) have shown remarkably high para selectivity, highlighting the influence of the electrophile and reaction conditions on regioselectivity. acs.org Zeolites can be used as shape-selective catalysts to enhance para-regioselectivity in various electrophilic substitution reactions. researchgate.netcardiff.ac.uk

Quantitative structure-reactivity relationships (QSAR) are used to correlate the chemical structure of a molecule with its reactivity. dalalinstitute.com In electrophilic aromatic substitution, the reactivity of the aromatic substrate is influenced by the electronic properties of its substituents. nih.gov The Hammett equation is a well-known linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of benzene derivatives. dalalinstitute.com

The reactivity of alkylbenzenes in electrophilic nitration has been studied, and relative rate constants have been determined. nih.gov For example, the relative rate constants (log krel) for the nitration of various alkylbenzenes compared to benzene are shown in the table below.

Table 2: Relative Rate Constants for Nitration of Alkylbenzenes

| Species | log krel |

|---|---|

| Benzene | 0.00 |

| Toluene | 1.41 |

| Ethylbenzene | 1.36 |

| Isopropylbenzene | 1.32 |

| tert-Butylbenzene | 1.29 |

| 1,2-Dimethylbenzene | 2.28 |

| 1,3-Dimethylbenzene | 2.46 |

| 1,4-Dimethylbenzene | 2.47 |

| 1,2,4-Trimethylbenzene | 3.03 |

Source: ACS Omega nih.gov

These data show that increasing the number of alkyl groups on the benzene ring increases the rate of nitration. Theoretical approaches, such as calculating barrier heights and Hirshfeld charges, can also be used to rationalize the reactivity of benzene derivatives in electrophilic substitutions. acs.org

Regioselectivity and Steric Effects of Alkyl Substituents

Oxidation and Reduction Pathways

The alkyl side chains of this compound can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). vaia.commasterorganicchemistry.com The aromatic ring itself is resistant to oxidation under these conditions. vaia.com

The oxidation of an alkylbenzene with KMnO₄ typically results in the formation of a benzoic acid derivative, where the entire alkyl chain is cleaved to a carboxyl group, provided there is a hydrogen atom on the benzylic carbon. masterorganicchemistry.com Therefore, the oxidation of this compound would be expected to convert the ethyl group and the two methyl groups into carboxylic acid groups. This would lead to the formation of a tricarboxylic acid derivative of benzene. For instance, the oxidation of 4-tert-butyl-1,2-dimethylbenzene with chromic acid yields 4-tert-butylphthalic acid, where the two methyl groups are oxidized to carboxylic acids. vaia.com

The general reaction for the oxidation of an alkyl side chain on a benzene ring to a carboxylic acid group using an oxidizing agent represented as [O] is: C₆H₄(R)(CH₃)₂ + [O] → C₆H₃(COOH)₃

The specific product from the oxidation of this compound would be benzene-1,2,4-tricarboxylic acid. The synthesis of dicarboxylic acids can also be achieved through various methods, including the hydrolysis of corresponding dinitriles or the esterification of dicarboxylic acids with alcohols. google.comijcce.ac.ir

Reduction of Aromatic Ring and Alkyl Chains

The reduction of this compound can target either the aromatic benzene ring or the ketone group of a precursor, depending on the reaction conditions. Aromatic rings are notably stable and resistant to reduction under mild conditions that would typically reduce an alkene double bond. openstax.org

To achieve the reduction of the benzene ring in this compound to form 1,2-dimethyl-4-ethylcyclohexane, forceful conditions are necessary. This typically involves catalytic hydrogenation at high temperatures and pressures. openstax.orglibretexts.org Common catalysts for this transformation include platinum, rhodium on carbon, or nickel. openstax.orglibretexts.org For instance, the hydrogenation of a similar compound, o-xylene (B151617), to 1,2-dimethylcyclohexane (B31226) is accomplished using a rhodium-on-carbon catalyst. openstax.org

Another significant reduction pathway in the synthesis of alkylbenzenes is the reduction of an aryl alkyl ketone. openstax.org This two-step process, involving Friedel-Crafts acylation followed by reduction, is often preferred over direct Friedel-Crafts alkylation to prevent carbocation rearrangements that can occur with larger alkyl groups. openstax.orglibretexts.org For example, to synthesize a primary alkylbenzene, one can first introduce an acyl group and then reduce the benzylic carbonyl group to a methylene (B1212753) group (C=O → CH₂). openstax.org This reduction can be achieved through catalytic hydrogenation over a palladium catalyst. openstax.org

The Birch reduction offers a method for the partial reduction of the aromatic ring, converting benzene and its derivatives to 1,4-cyclohexadienes. masterorganicchemistry.com This reaction uses an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com For substituted benzenes like this compound, the electron-donating alkyl groups (ethyl and methyl) direct the protonation to occur at the ortho position relative to the group. masterorganicchemistry.com

| Reduction Type | Reagents and Conditions | Product(s) | Notes |

| Full Aromatic Ring Hydrogenation | H₂, Pt or Rh/C catalyst, high pressure and heat. openstax.org | 1,2-Dimethyl-4-ethylcyclohexane | Reduces the benzene ring to a cyclohexane (B81311) ring. openstax.org |

| Aryl Alkyl Ketone Reduction | H₂, Pd/C catalyst. openstax.org | Alkylbenzene | Reduces a benzylic carbonyl group to a methylene group. openstax.org |

| Birch Reduction | Na or Li in liquid NH₃, with an alcohol (e.g., ethanol). masterorganicchemistry.com | Substituted 1,4-cyclohexadiene | Partially reduces the aromatic ring. masterorganicchemistry.com |

Polymerization Mechanisms

The ability of a compound to undergo polymerization is fundamentally dependent on its molecular structure, typically requiring the presence of a reactive functional group, such as a vinyl (ethenyl) group. cymitquimica.com

Radical Polymerization Studies

This compound, as a saturated alkylbenzene, lacks a polymerizable group like a double bond. Therefore, it does not typically undergo direct radical polymerization in the way that vinyl monomers do. Radical polymerization is a chain reaction involving initiation, propagation, and termination steps, commonly initiated by compounds like benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). equilex.comtaylorandfrancis.com

However, the derivative, 4-ethenyl-1,2-dimethylbenzene (vinyl-o-xylene), which contains a reactive vinyl group, is well-suited for such reactions. cymitquimica.com The presence of the ethenyl (vinyl) group provides the necessary π-bond for polymerization to occur. This reactivity makes it a useful monomer for producing polymers and resins. cymitquimica.com The polymerization of such vinyl-containing aromatic compounds can be initiated by free-radical generating compounds or radiation. taylorandfrancis.com

Formation of Poly(this compound) and Copolymers

Direct formation of a homopolymer named "Poly(this compound)" is structurally improbable, as the monomer itself is saturated. However, polymers can be synthesized from its unsaturated vinyl derivative. The polymerization of 4-ethenyl-1,2-dimethylbenzene would lead to the formation of poly(4-ethenyl-1,2-dimethylbenzene).

This monomer can also be copolymerized with other monomers to create copolymers with tailored properties. nih.gov For example, radical polymerization techniques can be used to copolymerize α-olefins with other monomers like acrylonitrile. nih.gov While this compound itself would not act as a monomer, it could potentially be used as a solvent or a chain transfer agent in certain polymerization systems.

| Monomer | Polymerization Type | Resulting Polymer | Role of this compound |

| 4-Ethenyl-1,2-dimethylbenzene | Radical Polymerization | Poly(4-ethenyl-1,2-dimethylbenzene) | Not directly involved; precursor to the monomer. |

| 4-Ethenyl-1,2-dimethylbenzene | Copolymerization nih.gov | Copolymers with other monomers | Not directly involved; precursor to the monomer. |

Catalytic Transformations Involving this compound

Catalytic processes are crucial in the petrochemical industry for converting C10 aromatic compounds like this compound into more valuable isomers or different aromatic products.

Catalytic Isomerization and Disproportionation

This compound is a component of C10 aromatic mixtures and can undergo isomerization and disproportionation reactions, which are key processes in xylene production. Isomerization involves the migration of alkyl groups around the aromatic ring to form other isomers. Disproportionation is a bimolecular reaction where alkyl groups are transferred between two molecules. researchgate.net

These transformations are typically carried out over acidic catalysts, particularly zeolites like ZSM-5. researchgate.netgoogle.com Zeolites are shape-selective, meaning their pore structure can influence which products are formed. researchgate.net For example, in C8 aromatic processing, catalysts are used to isomerize xylenes (B1142099) to increase the concentration of the desired p-xylene (B151628) isomer. google.com Similar principles apply to the C10 aromatic fraction containing this compound. The process conditions, such as temperature and catalyst choice, are optimized to maximize the yield of the desired products while minimizing side reactions. researchgate.net

Dealkylation Processes and By-product Formation

Dealkylation is the process of removing alkyl groups from an aromatic ring. In the case of this compound, this can involve the removal of the ethyl group or the methyl groups. Hydrodealkylation (HDA) is a common industrial process where the alkylaromatic compound is reacted with hydrogen over a catalyst to produce the parent aromatic (benzene) and the corresponding alkane. essentialchemicalindustry.org

For example, the dealkylation of ethylbenzene over a metal-acid bifunctional catalyst yields benzene and ethylene (B1197577), with the ethylene being subsequently hydrogenated to ethane. researchgate.net The dealkylation of this compound would be expected to produce a mixture of products depending on which alkyl groups are cleaved. Potential products include xylenes (if the ethyl group is removed), ethyltoluene isomers (if a methyl group is removed), or toluene and benzene if further dealkylation occurs. essentialchemicalindustry.orggoogle.com The analysis of reaction products from ethylbenzene dealkylation on a Ni-Al₂O₃ catalyst showed the formation of methane, indicating the splitting of the methyl group from the ethyl side chain before the cleavage of the entire group from the ring. cas.cz

| Process | Catalyst Type | Typical Conditions | Primary Products | Common By-products |

| Isomerization | Acidic Zeolites (e.g., ZSM-5) researchgate.netgoogle.com | High Temperature | Other C10 Aromatic Isomers | Light and heavy hydrocarbons |

| Disproportionation | Acidic Zeolites researchgate.net | High Temperature | Benzene, Toluene, Trimethylbenzenes | Coking products |

| Hydrodealkylation | Metal-Acid Bifunctional (e.g., Ni-Al₂O₃) researchgate.netcas.cz | High Temperature, H₂ pressure essentialchemicalindustry.org | Xylenes, Ethyltoluenes, Toluene, Benzene | Methane, Ethane cas.cz |

Role of Zeolite Catalysts and Molecular Confinement Effects

Zeolite catalysts play a crucial role in the transalkylation of alkylaromatics like this compound, a process widely used in the petrochemical industry. acs.org The intricate channel architecture of zeolites imposes molecular confinement effects that can dictate the predominant reaction mechanism. acs.orgcsic.es The reaction can proceed through two primary pathways: an intermolecular alkyl-transfer involving dealkylation-alkylation steps or via the formation of bulkier diaryl intermediates. acs.org

The structure of the zeolite, including its pore size and the presence of cavities or external "cups," influences the stabilization of reaction intermediates. acs.orgcsic.es For instance, in zeolites with the MWW structure, such as MCM-22 and DS-ITQ-2, the bulkier diaryl intermediates are surprisingly better stabilized within the 10-ring (10R) channel system than at the more spacious external 12-ring (12R) hemicavities. acs.org This stabilization by confinement within the microporous channels can determine whether the reaction follows a pathway involving bulkier intermediates or a simpler alkyl-transfer mechanism. acs.org

Studies on ethylbenzene disproportionation over various zeolites, including ZSM-5 (MFI) and mordenite (B1173385) (MOR), have shown that the pore architecture directly impacts the formation of reaction intermediates and the prevailing mechanism. acs.orgpostech.ac.kr The shape selectivity of the zeolite framework can favor the formation of specific isomers. For example, modification of zeolites with phosphorus can increase the selectivity towards para-isomers by narrowing the pore openings, thus favoring the diffusion of the smaller para-xylene over meta- and ortho-isomers. frontiersin.org

The catalytic activity and selectivity are also dependent on the acidity and electronegativity of the zeolite. d-nb.info More electropositive zeolites tend to favor the formation of ethylbenzene and styrene (B11656), while more electronegative ones catalyze the production of xylenes. d-nb.info

Palladium-Catalyzed Oxidative Transformations

Palladium catalysts are effective in promoting oxidative transformations of aromatic compounds. While specific studies on this compound are limited, the principles of palladium-catalyzed reactions on similar substrates provide valuable insights. These transformations often involve the selective activation of C-H bonds under oxidative conditions. diva-portal.org

Palladium(II)-catalyzed reactions can proceed via homogenous or heterogeneous pathways. diva-portal.org In many cases, a cationic palladium complex acts as the catalyst. researchgate.net The proposed mechanism for oxidative coupling reactions often begins with the palladation of an ortho-C–H bond, forming a transient intermediate. acs.orgnih.gov This is followed by cyclopalladation and subsequent reductive elimination to yield the final product, regenerating the palladium(0) catalyst. acs.orgnih.gov

These oxidative transformations can be conducted under aerobic conditions using molecular oxygen as the stoichiometric oxidant, sometimes in conjunction with electron transfer mediators. diva-portal.org The regioselectivity of such reactions, for example, in the difunctionalization of terminal alkenes, can be controlled by the relative rates of key steps like β-hydride elimination and transmetalation. researchgate.net

Thermal Decomposition and Combustion Kinetics

The study of thermal decomposition and combustion is critical for understanding the high-temperature behavior of this compound, particularly in contexts like fuel performance and incineration of hazardous waste. epa.gov

High-Temperature Reaction Pathways

The oxidation of dimethylbenzene isomers, which are structurally related to this compound, has been studied extensively. icders.org The kinetics of oxidation for 1,2-dimethylbenzene are observed to be faster than those of its 1,3- and 1,4-isomers at atmospheric pressure. icders.org The main decomposition of o-xylene (1,2-dimethylbenzene) occurs through radical attack, including H-abstraction and ipso-addition reactions. researchgate.net

Formation of Intermediate Species

During the thermal decomposition and combustion of this compound, a variety of intermediate species are formed. In the oxidation of 1,2-dimethylbenzene, the o-xylyl radical, formed via H-abstraction, is a key intermediate that leads to the formation of smaller species. researchgate.net The presence of adjacent methyl groups can facilitate the formation of bicyclic aromatic species like indane and 1,4-dihydronaphthalene, which are precursors to polycyclic aromatic hydrocarbons (PAHs) such as indene (B144670) and naphthalene. researchgate.net

Experimental studies on the oxidation of 1,2-dimethylbenzene in a jet-stirred reactor have identified numerous stable intermediates and final products through gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.neticders.org

Detailed Chemical Kinetic Modeling

Detailed chemical kinetic models are essential for simulating the complex reaction networks involved in the combustion of aromatic hydrocarbons. These models typically consist of hundreds of species and thousands of reversible reactions. researchgate.neticders.orgtandfonline.com

Kinetic modeling studies have also been applied to understand the autoignition characteristics of related fuels. tandfonline.com For example, models for methyl ethyl ketone (MEK) oxidation have been developed and validated against shock-tube data, which can be relevant for understanding the combustion of larger molecules that produce similar intermediate radicals. tandfonline.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the exact atomic arrangement within the 4-Ethyl-1,2-dimethylbenzene molecule. By probing the magnetic properties of its atomic nuclei, detailed information regarding the proton and carbon environments is obtained.

1H NMR Spectral Analysis for Proton Environmentsnih.gov

The ¹H NMR spectrum of this compound offers crucial insights into the quantity, nature, and connectivity of the protons within the molecule. The spectrum is defined by unique signals that correspond to the aromatic protons and the protons of the ethyl and methyl substituents.

The aromatic region of the spectrum reveals signals for the three protons on the benzene (B151609) ring. The proton at the third position (H-3) typically manifests as a singlet, whereas the protons at the fifth and sixth positions (H-5 and H-6) exhibit characteristic splitting patterns due to their interaction. The ethyl group produces a quartet for the methylene (B1212753) (-CH₂) protons, a result of coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The two methyl groups attached to the aromatic ring at positions 1 and 2 each generate a singlet.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | ~6.95-7.05 | m |

| -CH₂- (ethyl) | ~2.60 | q |

| 1-CH₃ & 2-CH₃ | ~2.22 | s |

Note: Chemical shifts and multiplicities are approximate and can vary based on the solvent and the NMR instrument used.

13C NMR Spectral Analysis for Carbon Frameworknih.gov

The ¹³C NMR spectrum provides a comprehensive map of the carbon backbone of this compound. Each distinct carbon atom in the molecule generates a specific signal in the spectrum.

The spectrum typically displays six signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The carbon atoms that bear the alkyl substituents (C-1, C-2, and C-4) are deshielded and appear at a lower field in comparison to the unsubstituted aromatic carbons. The carbon atoms of the ethyl and methyl groups also produce characteristic signals in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Substituted) | ~134-143 |

| Aromatic C (Unsubstituted) | ~126-131 |

| -CH₂- (ethyl) | ~28.7 |

| 1-CH₃ & 2-CH₃ | ~19.3 |

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.

2D NMR Techniques for Structural Confirmation

To further validate the structural assignment of this compound, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized.

A COSY spectrum maps the scalar couplings between protons, thereby establishing proton-proton connectivities. researchgate.net For example, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their adjacency. researchgate.net

An HSQC spectrum correlates the chemical shifts of protons that are directly bonded to carbon atoms. This technique is crucial for the unambiguous assignment of the ¹H and ¹³C signals. For instance, it would illustrate a correlation between the methylene proton signal and the methylene carbon signal of the ethyl group.

Mass Spectrometry (MS)foodb.canih.govnist.gov

Mass spectrometry is a powerful analytical tool used to ascertain the molecular weight and elemental composition of a compound. It also provides insights into its structure through the analysis of its fragmentation patterns. uni-saarland.de The molecular weight of this compound is 134.22 g/mol . nih.govnist.govnist.govstenutz.eucas.org

Electron Ionization (EI-MS) Fragmentation Patternsfoodb.canih.gov

During Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is subjected to a beam of high-energy electrons, leading to its ionization and subsequent fragmentation in a reproducible way. uni-saarland.de The resulting mass spectrum shows the relative abundance of these fragments based on their mass-to-charge ratio (m/z). docbrown.info

The molecular ion peak (M+), representing the intact ionized molecule, is observed at an m/z of 134. The most prominent fragment ion, known as the base peak, typically arises from the benzylic cleavage of the ethyl group, which involves the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 119. foodb.canih.gov Another significant fragmentation pathway is the loss of the entire ethyl group (•CH₂CH₃), yielding a fragment at m/z 105.

Table 3: Key EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 134 | [M]⁺ (Molecular Ion) |

| 119 | [M - CH₃]⁺ |

| 105 | [M - C₂H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identificationnih.govnist.govdocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that merges the separation power of gas chromatography with the detection capabilities of mass spectrometry. docbrown.infopjps.pk It is a vital method for evaluating the purity of a this compound sample and for its definitive identification, even within complex mixtures. nih.govnist.govcopernicus.org

In a GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the components based on their volatility and interaction with the stationary phase. copernicus.org this compound will elute from the column at a characteristic retention time under specific chromatographic conditions. As the compound emerges, it enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that acts as a molecular fingerprint. The combination of a specific retention time and a distinctive mass spectrum provides a high level of confidence in the identification of this compound. docbrown.info This technique is also highly sensitive, enabling the detection and quantification of trace-level impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unequivocal determination of its elemental formula. For this compound, with the molecular formula C10H14, the theoretical exact mass can be calculated with high precision.

The molecular weight of this compound is approximately 134.22 g/mol . chemeo.commolbase.comnih.govsielc.comstenutz.eu The exact mass, which is the calculated mass based on the most abundant isotopes of its constituent elements (¹²C and ¹H), is 134.10955 Da. nih.gov HRMS analysis of C4-alkylbenzenes, including this compound, typically involves monitoring for the molecular ion at an m/z of 134.1096. apt-int.com This high level of mass accuracy provided by HRMS helps to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). For instance, the molecular formula C10H14O has an exact mass of 150.104465 u, which is easily differentiated from C10H14. wikipedia.org

Electron ionization (EI) is a common method used in conjunction with HRMS for the analysis of volatile compounds like alkylbenzenes. chemrxiv.org While EI is a 'hard' ionization technique that causes significant fragmentation, the molecular ion peak, though sometimes of low abundance, can be accurately measured by HRMS. chemrxiv.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H14 | chemeo.commolbase.comnih.govnist.gov |

| Molar Mass | 134.22 g/mol | chemeo.commolbase.comnih.govsielc.comstenutz.eu |

| Theoretical Exact Mass | 134.10955 Da | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govpressbooks.pub

The IR spectrum of this compound is characterized by vibrations associated with its aromatic ring and alkyl substituents (ethyl and methyl groups).

C-H Stretching: The spectrum shows distinct C-H stretching vibrations. Aromatic C-H stretches appear in the region of 3100-3000 cm⁻¹. docbrown.info Aliphatic C-H stretching vibrations from the methyl (CH₃) and ethyl (CH₂) groups are observed at slightly lower wavenumbers, typically in the 3000-2850 cm⁻¹ range. docbrown.infolibretexts.org

C=C Stretching: The aromatic ring itself gives rise to characteristic C=C stretching absorptions. These typically appear as a pair of sharp bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹. pressbooks.pub

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds also provide structural information. Out-of-plane C-H bending vibrations for substituted benzenes are particularly diagnostic of the substitution pattern and appear in the 900-675 cm⁻¹ region. docbrown.info For a 1,2,4-trisubstituted benzene like this compound, specific absorption patterns are expected in this region.

Alkyl Group Bending: The methyl and ethyl groups exhibit C-H bending vibrations (scissoring, rocking, wagging, and twisting) in the 1470-1370 cm⁻¹ range. docbrown.infodocbrown.info

The NIST Chemistry WebBook provides access to the condensed phase IR spectrum of this compound, showcasing these characteristic bands. nist.gov The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the molecule, allowing for definitive identification when compared to a reference spectrum. pressbooks.publibretexts.org

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | ~1600 and ~1500 | Medium-Sharp |

| C-H Bend | Alkyl (CH₃, CH₂) | 1470 - 1370 | Medium |

Vibrational Analysis of Functional Groups

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings. uzh.ch

The aromatic ring in this compound is the primary chromophore, the part of the molecule that absorbs UV light. msu.edu Benzene and its alkylated derivatives exhibit characteristic UV absorption bands resulting from π → π* electronic transitions within the delocalized ring system. liu.edujst.go.jp

For substituted benzenes, two main absorption bands are typically observed:

An intense band (the primary band or E2-band) around 200-210 nm.

A less intense, structured band (the secondary band or B-band) between 250 and 280 nm.

The alkyl substituents (ethyl and dimethyl) on the benzene ring cause a slight red shift (bathochromic shift) of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The NIST Chemistry WebBook contains UV/Visible spectral data for this compound, which can be used for its identification. nist.gov The choice of solvent is critical in UV-Vis spectroscopy, as solvents like aromatic compounds themselves absorb strongly in the UV region and are unsuitable. hkust.edu.hk

Table 3: Typical UV Absorption for Alkylbenzenes

| Transition | Wavelength Range (nm) |

|---|---|

| π → π* (E2-band) | ~200 - 220 |

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from complex mixtures and for its quantification. Gas chromatography (GC) is the most common technique employed for volatile aromatic compounds. nih.govup.ac.za

Gas chromatography, often coupled with a mass spectrometer (GC-MS), allows for the separation of C4-alkylbenzene isomers based on their boiling points and interactions with the stationary phase of the GC column. cup.edu.cnsciopen.com The retention index (RI) is a key parameter used for the identification of compounds in GC. chemeo.com For this compound, Kovats retention indices have been reported on various stationary phases, such as HP-5MS and DB-5. nih.govpherobase.com For example, a Kovats retention index of 1085 was reported on an HP-5MS column. pherobase.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides even greater resolving power for separating complex mixtures of alkylbenzenes in samples like crude oil. cup.edu.cnsciopen.com

High-performance liquid chromatography (HPLC) can also be used for the analysis of this compound. sielc.com Reverse-phase methods using columns like C18 with a mobile phase of acetonitrile (B52724) and water are suitable for its separation. sielc.com

These chromatographic techniques are not only used for identification but also for the precise quantification of this compound in various matrices, including environmental samples and industrial formulations. nih.govresearchgate.netconicet.gov.ar

Table 4: Reported Retention Indices for this compound

| GC Column Type | Retention Index (Kovats) | Reference |

|---|---|---|

| HP-5MS | 1085 | pherobase.com |

| DB-5 | 1093 | pherobase.com |

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a primary technique for the separation and analysis of volatile organic compounds (VOCs) like this compound. ncat.edu This compound is frequently identified in the analysis of environmental air samples, essential oils, and petroleum products. copernicus.orgd-nb.infotandfonline.com The method involves injecting a sample into a GC system, where it is vaporized and carried by an inert gas through a capillary column containing a stationary phase. ncat.edu Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. ncat.edu

For the analysis of this compound and its isomers, non-polar capillary columns such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS, Rxi-5MS, DB-1) are commonly employed. jrespharm.comnih.govbrieflands.commdpi.com The identification is typically confirmed by comparing the analyte's retention time or retention index (RI) with that of a known standard. nih.gov The retention index is a normalized measure that is more robust than retention time alone.

Detectors:

Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) is the most powerful and widely used method for the unambiguous identification and quantification of this compound. usgs.govresearchgate.net The MS detector ionizes the compounds eluting from the GC column, typically using electron impact (EI) at 70 eV, and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.comusgs.gov This provides a unique mass spectrum (a molecular fingerprint) that can be compared against spectral libraries for positive identification. mdpi.com

Flame Ionization Detector (FID): The Flame Ionization Detector is another common detector used for quantifying hydrocarbons. copernicus.orgnih.govusgs.gov It offers high sensitivity and a wide linear range but is a non-selective detector, meaning it responds to virtually all organic compounds and does not provide structural information for identification. researchgate.net Therefore, it is often used when the sample composition is already known or for quantitative analysis after initial identification by GC-MS. researchgate.net

Comprehensive Two-Dimensional GC (GCxGC): For highly complex samples, such as urban air, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power. copernicus.org In this technique, effluent from a primary column is passed through a modulator to a second, shorter column with a different stationary phase. copernicus.org This results in a two-dimensional chromatogram, improving the resolution of co-eluting compounds. copernicus.org Systems using GCxGC have successfully separated and identified this compound in atmospheric samples using both FID and Time-of-Flight Mass Spectrometry (TOF-MS) detectors. copernicus.org

Research Findings: Numerous studies have reported the retention index of this compound on various stationary phases, which is crucial for its identification in complex mixtures. These findings are summarized in the table below.

| Retention Index (RI) | Column Stationary Phase | Reference |

|---|---|---|

| 1077 | Rxi-5MS | brieflands.comnih.gov |

| 1078 | Rxi-5MS | jrespharm.combrieflands.comnih.govscispace.com |

| 1086.7 | Not specified | copernicus.org |

| 1094 | DB-1 | nih.gov |

| 1016 | HP-5MS | bibliotekanauki.pl |

High-Performance Liquid Chromatography (HPLC)